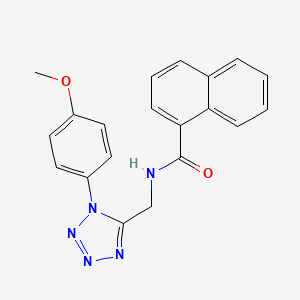
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C20H17N5O2 and its molecular weight is 359.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that many indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
A study on a similar compound showed that it undergoes rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . These properties can significantly impact the bioavailability of the compound.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects . For example, some indole derivatives have been reported to have anti-inflammatory and analgesic activities .
生物活性
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will provide a detailed overview of its synthesis, biological evaluations, mechanisms of action, and case studies highlighting its efficacy.
Chemical Structure and Properties
The compound features a tetrazole ring , which is known for its bioisosteric properties, enhancing the pharmacological profile of compounds. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₇N₅O₃ |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 921123-83-3 |
The presence of the 4-methoxyphenyl group and the naphthamide moiety contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Tetrazole Ring : The tetrazole ring can be synthesized through cycloaddition reactions involving azides and nitriles.
- Coupling with Naphthamide : The tetrazole derivative is then coupled with a naphthamide precursor using coupling reagents like EDC or DCC to form the amide bond.
This multi-step synthetic approach allows for the creation of complex organic molecules with tailored properties.
Antimicrobial Properties
Research indicates that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial activity against various pathogens. A study demonstrated that certain tetrazole derivatives showed effectiveness against multidrug-resistant bacteria, making them promising candidates for new antibiotic therapies .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis indicated that modifications to the tetrazole moiety can enhance its potency against specific cancer types .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes and Receptors : The tetrazole moiety can mimic carboxylic acids, allowing it to bind effectively to enzyme active sites or receptor sites.
- Modulation of Cellular Pathways : By binding to specific targets, this compound may influence cellular pathways involved in cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
In a comparative study assessing various tetrazole derivatives, this compound was found to possess notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. The study highlighted its potential as a lead compound for developing novel antibiotics .
Study 2: Cancer Cell Line Inhibition
Another investigation focused on the anticancer potential of this compound against breast cancer cell lines. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, showcasing its potential as an effective therapeutic agent in oncology .
属性
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-27-16-11-9-15(10-12-16)25-19(22-23-24-25)13-21-20(26)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWWARVRCOGWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














